molecular formula C11H14N2O B13932819 6-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

6-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13932819
M. Wt: 190.24 g/mol
InChI Key: JFUBRNCCLHOWDN-UHFFFAOYSA-N
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Description

6-Amino-3,4-dihydro-3,3-dimethyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,4-dihydro-3,3-dimethyl-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a suitable amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,4-dihydro-3,3-dimethyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of different functional groups at various positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-Amino-3,4-dihydro-3,3-dimethyl-2(1H)-quinolinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3,4-dihydro-3,3-dimethyl-2(1H)-quinolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone: A parent compound with a similar structure but lacking the amino and dimethyl groups.

    Isoquinolinone: A structural isomer with different biological properties.

    Quinolines: Compounds with a similar core structure but different functional groups.

Uniqueness

6-Amino-3,4-dihydro-3,3-dimethyl-2(1H)-quinolinone is unique due to its specific functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-11(2)6-7-5-8(12)3-4-9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)

InChI Key

JFUBRNCCLHOWDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2)N)NC1=O)C

Origin of Product

United States

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